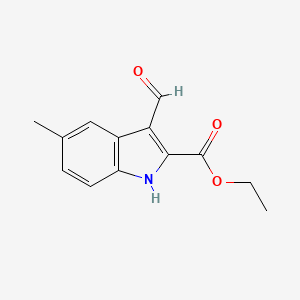

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQMHUCEKZOCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407619 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79652-35-0 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

[1]

Core Identity & Chemical Profile[1][2][3][4][5]

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold utilized primarily as a pharmacophore precursor in medicinal chemistry.[1] Its structural duality—possessing both an electrophilic formyl group at C3 and a nucleophilic/electrophilic ester moiety at C2—makes it a "linchpin" intermediate for synthesizing condensed heterocyclic systems, including

Chemical Specifications

| Property | Data |

| CAS Number | 79652-35-0 |

| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| Core Scaffold | Indole (Benzo[b]pyrrole) |

| Key Substituents | Formyl (-CHO) at C3; Ethoxycarbonyl (-COOEt) at C2; Methyl (-CH3) at C5 |

| Physical State | Pale yellow to tan solid |

| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water |

Synthetic Architecture

The synthesis of this compound relies on the regioselective functionalization of the indole core.[1] The most robust industrial and laboratory-scale route involves a two-stage workflow: constructing the indole ring (often via Fischer Indole Synthesis) followed by C3-formylation via the Vilsmeier-Haack reaction .[1]

Retrosynthetic Analysis

The C3 position of the indole ring is inherently nucleophilic (enamine-like character).[1] However, the presence of the electron-withdrawing ester at C2 stabilizes the ring, requiring a potent electrophile for substitution.[1] The Vilsmeier reagent (chloroiminium ion) is ideal for this transformation.[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Step-wise synthetic pathway from raw materials to the target aldehyde.[1]

Mechanistic Insight: The Vilsmeier-Haack Formylation[1][4][8][9]

The critical step in synthesizing CAS 79652-35-0 is the introduction of the aldehyde at the C3 position.[1] This is not a trivial electrophilic aromatic substitution (EAS) due to the deactivating nature of the C2-ester.[1]

Mechanism:

-

Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (

) to generate the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][2][3] -

Nucleophilic Attack: The indole nitrogen donates electron density, pushing the C3-C2 double bond to attack the iminium carbon.[1] The 5-methyl group exerts a weak inductive effect (+I), slightly enhancing nucleophilicity compared to the non-methylated analog.[1]

-

Intermediate Stabilization: The resulting iminium intermediate is hydrolyzed (usually with sodium acetate or water) to reveal the aldehyde functionality.[1]

Critical Control Point: The reaction temperature must be strictly controlled (typically 0°C to RT initially, then heating) to prevent polymerization or attack at the nitrogen (N-formylation), although the steric bulk of the ester usually protects the N1 position.[1]

Reactivity & Applications in Drug Discovery[1]

This molecule acts as a divergent intermediate.[1][4] The C3-aldehyde and C2-ester provide orthogonal handles for cyclization.[1]

Medicinal Chemistry Applications[1][7][11]

-

Kinase Inhibitors: The indole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, GSK-3

).[1] Condensation of the C3-aldehyde with oxindoles or hydrazine derivatives yields vinyl-indoles with potent inhibitory profiles.[1] -

Aplysinopsin Analogues: Condensation with creatinine or thiohydantoin derivatives yields analogues of Aplysinopsin, a marine natural product with cytotoxic and serotonergic activity.[1]

-

-Carboline Synthesis: Reaction with amines followed by cyclization allows for the construction of the tricyclic

Reactivity Map (Graphviz)[1]

Figure 2: Divergent synthetic utility of the target compound.[1]

Experimental Protocol: Vilsmeier-Haack Formylation[1][4][7][8][9]

Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate from Ethyl 5-methyl-1H-indole-2-carboxylate.

Reagents:

-

Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (1.2 - 1.5 eq) -

N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5-10 volumes)[1]

-

Sodium Acetate (sat.[1][5] aq.) or Ice Water (for quenching)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dispense anhydrous DMF. -

Reagent Generation: Cool the DMF to 0°C using an ice bath. Add

dropwise over 15-20 minutes.[1] Caution: Exothermic reaction.[1] Stir for 30 minutes to form the Vilsmeier complex (solution may turn yellow/orange). -

Addition: Dissolve the indole precursor in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

-

Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), heat to 60-80°C for 2-4 hours.[1] The C2-ester deactivates the ring, often necessitating thermal energy.[1]

-

Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH and facilitate hydrolysis of the iminium salt). Stir vigorously for 1 hour.

-

Isolation: The product typically precipitates as a solid.[1] Filter, wash with copious water, and dry.[1] Alternatively, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

References

-

Jakše, R., et al. (2025).[1][6][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 28, 2026, from [Link][1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. youtube.com [youtube.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary: The Indole Scaffold in Therapeutics

The indole moiety is often termed a "privileged scaffold" in medicinal chemistry due to its ubiquity in bioactive natural products (e.g., vinca alkaloids) and synthetic pharmaceuticals (e.g., indomethacin, sunitinib). The specific derivative ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate represents a critical intermediate. Its C2-ester provides stability and lipophilicity, while the C3-formyl group serves as a highly reactive "warhead" for further diversification—typically via condensation reactions to form Schiff bases or Knoevenagel products.

This guide details the rigorous structural elucidation of this compound, moving beyond basic characterization to establish a self-validating analytical framework that distinguishes it from potential regioisomers (e.g., 6-methyl or 4-methyl analogues).

Synthetic Logic & Regiochemical Expectation

To understand the structure, one must understand its origin. The synthesis typically involves the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Mechanistic Causality

The indole ring is electron-rich, particularly at C3. The Vilsmeier reagent (chloroiminium ion formed from

-

C3 Selectivity: In 2-substituted indoles, the C3 position remains the most nucleophilic site.

-

C5 Methyl Integrity: The methyl group at C5 is chemically inert under these conditions but electronically activates the ring slightly at the ortho (C4/C6) positions.

The following workflow illustrates the synthetic pathway and the critical hydrolysis step that yields the aldehyde.

Figure 1: Synthetic logic flow confirming C3 regioselectivity.

Primary Elucidation: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the substitution pattern. The challenge is not just identifying peaks, but proving the methyl group is at C5 and the formyl group is at C3.

Experimental Protocol: High-Field NMR

-

Instrument: 400 MHz or higher (600 MHz preferred for resolution of aromatic couplings).

-

Solvent: DMSO-d

. Note: CDCl -

Temperature: 298 K.

H NMR Assignment & Logic

The spectrum will display four distinct zones.

| Zone | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aldehyde | 10.50 - 10.70 | Singlet (s) | 1H | Diagnostic for C3-CHO. Lack of coupling confirms no adjacent protons. |

| Amine | 11.80 - 12.20 | Broad Singlet (br s) | 1H | Indole N-H. Highly deshielded by the electron-withdrawing C2-ester and C3-formyl. |

| Aromatic | 7.00 - 8.00 | Multiplet Pattern | 3H | Critical Region (see below). |

| Ester (Et) | 4.35 (q), 1.35 (t) | Quartet, Triplet | 2H, 3H | Typical ethyl ester pattern ( |

| Methyl | 2.40 - 2.45 | Singlet (s) | 3H | C5-CH |

Distinguishing the 5-Methyl Regioisomer

The aromatic region provides the "fingerprint" to distinguish the 5-methyl isomer from the 4-, 6-, or 7-methyl isomers.

-

H4 (Proton at C4): Appears as a doublet with a small meta-coupling constant (

Hz) or a singlet. It is significantly deshielded due to the proximity of the C3-carbonyl (anisotropy effect). -

H6 (Proton at C6): Appears as a doublet of doublets (dd). It couples to H7 (ortho,

Hz) and H4 (meta, -

H7 (Proton at C7): Appears as a doublet (

) with ortho-coupling (

Validation Check: If the methyl were at C6, you would see two doublets (H4 and H5) and one singlet (H7), but the coupling constants would differ significantly (

2D NMR: NOESY/ROESY Confirmation

To definitively prove the spatial arrangement, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

-

Correlation A: The Aldehyde proton (C3-CHO) must show a strong NOE cross-peak with H4 . This confirms the formyl group is at C3.

-

Correlation B: The Methyl protons (C5-CH

) must show NOE cross-peaks with H4 and H6 .

Figure 2: Spatial NOE correlations required to validate the 5-methyl-3-formyl substitution pattern.

Secondary Elucidation: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural insights through fragmentation.[1]

Experimental Protocol: GC-MS or LC-MS (ESI+)

-

Ionization: Electron Impact (EI, 70 eV) for fragmentation patterns; Electrospray (ESI) for molecular ion confirmation.

-

Expected Molecular Ion (

): m/z 231.[2]

Fragmentation Pathway Logic[1]

-

Molecular Ion:

(Base peak or high intensity). -

Loss of Ethoxy: Cleavage of the ester group (

, mass 45) -

Loss of Carbonyl: Decarbonylation (

, mass 28) from the formyl or ester group is common in indoles

Self-Validating Check: The presence of the

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here primarily to confirm the oxidation states of the carbonyls.

| Functional Group | Wavenumber ( | Description |

| N-H Stretch | 3200 - 3350 | Broad band. Indicates un-alkylated indole nitrogen. |

| C=O (Ester) | 1700 - 1720 | Strong, sharp. Conjugated ester at C2. |

| C=O (Aldehyde) | 1640 - 1660 | Strong. Lower frequency than typical aldehydes due to conjugation with the electron-rich indole ring. |

| C=C (Aromatic) | 1450 - 1600 | Multiple bands characteristic of the indole backbone. |

References

-

Vilsmeier-Haack Reaction Mechanism

- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.

-

Indole Spectroscopy Standards

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Synthesis of 3-Formylindoles

- Chatterjea, J. N. (1955). Syntheses of Furano-Compounds. Journal of the Indian Chemical Society.

- PubChem Compound Summary: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxyl

-

NMR of Indoles (Solvent Effects)

-

Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Sources

physical and chemical properties of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Technical Monograph: Characterization and Synthetic Utility of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) represents a critical "push-pull" indole scaffold in medicinal chemistry. Characterized by an electron-donating methyl group at the C5 position and electron-withdrawing ester and formyl moieties at C2 and C3, this molecule serves as a versatile amphiphilic synthon. It is primarily utilized as a precursor for fused heterocyclic systems, including pyridazino[4,5-b]indoles and

Chemical Identity & Structural Analysis

The molecule features a trisubstituted indole core.[1] The C2-ethyl ester stabilizes the indole ring against oxidative degradation, while the C3-formyl group provides a highly reactive electrophilic handle. The C5-methyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.

Table 1: Physicochemical Constants

| Property | Value / Description |

| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |

| CAS Number | 79652-35-0 |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, |

| Melting Point | Typically >180°C (Analogous structures range 186–195°C) |

| pKa (Predicted) | ~13.7 (Indole NH) |

Synthetic Pathway: The Vilsmeier-Haack Protocol

The most authoritative method for synthesizing this compound is the Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate. This reaction exploits the nucleophilicity of the indole C3 position, even in the presence of the deactivating C2-ester group.

Mechanistic Insight

The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and phosphorus oxychloride (

Figure 1: Vilsmeier-Haack synthetic workflow for C3-formylation of the indole core.[3]

Standard Operating Procedure (SOP)

Note: All steps must be performed in a fume hood due to the toxicity of

-

Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add

(1.2 equiv) dropwise. Stir for 30 minutes to generate the Vilsmeier salt (white suspension/solid). -

Addition: Dissolve ethyl 5-methylindole-2-carboxylate (1.0 equiv) in minimal DMF and add slowly to the reaction mixture.

-

Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (the intermediate iminium salt may appear as a baseline spot).

-

Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis is preferred over strong base to prevent ester hydrolysis). Stir for 1 hour.

-

Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol/DMF.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct C3-aldehyde and C5-methyl signals.

Table 2: Expected NMR & IR Signatures

| Technique | Signal | Assignment | Structural Causality |

| -CHO | Deshielded aldehyde proton; diagnostic of C3-formylation. | ||

| -NH | Indole N-H proton; broad due to exchange/H-bonding. | ||

| -CH3 | C5-Methyl group; singlet on the aromatic ring. | ||

| Ethyl Ester | Typical quartet/triplet pattern for ethyl group. | ||

| FT-IR | 1640–1660 | C=O (Aldehyde) | Conjugated aldehyde stretch (lower freq. due to conjugation). |

| FT-IR | 1700–1720 | C=O (Ester) | Ester carbonyl stretch. |

Reactivity Profile & Applications

The chemical utility of this compound stems from its orthogonal reactivity : the aldehyde is susceptible to nucleophilic attack, while the ester allows for cyclization.

Key Transformations

-

Pyridazino[4,5-b]indole Formation: Reaction with hydrazine hydrate leads to a cascade reaction—hydrazone formation followed by intramolecular cyclization with the ester—yielding tricyclic pyridazinoindoles.

-

Knoevenagel Condensation: The C3-aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.

-

Schiff Base Synthesis: Condensation with anilines yields imines, often used to screen for antimicrobial activity.

Figure 2: Divergent synthetic utility of the 3-formyl-2-carboxylate scaffold.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group can oxidize to the carboxylic acid upon prolonged exposure to air.

References

-

Vilsmeier-Haack Reaction on Indoles: Synthesis and biological activity of functionalized indole-2-carboxylates. (PubMed). [Link]

-

Structural Analogs & Melting Points: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (ResearchGate). [Link]

-

General Reactivity of 3-Formyl Indoles: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (NIH/NCBI). [Link]

-

Safety Data (GHS): PubChem Compound Summary for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. orgsyn.org [orgsyn.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

The following technical guide provides an in-depth characterization of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids.

Role: Synthetic Intermediate | Class: Indole-2-carboxylate | CAS: 79652-35-0[1][2][3][4]

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃) is a bifunctionalized indole scaffold characterized by an electrophilic formyl group at the C3 position and an ester moiety at the C2 position.[1][4] This specific substitution pattern creates a "push-pull" electronic system, making the compound a versatile linchpin for constructing fused heterocyclic systems, such as

Its molecular weight of 231.25 g/mol and lipophilic ethyl/methyl substituents render it amenable to standard organic workups, while its dual carbonyl functionality allows for divergent synthesis in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial activity.

Physicochemical Characterization

Identity & Properties

The precise molecular weight is derived from standard atomic weights (

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | Monoisotopic Mass: 231.0895 Da |

| CAS Number | 79652-35-0 | |

| Appearance | Yellow to off-white solid | Typical of conjugated formyl-indoles |

| Solubility | DMSO, DMF, CHCl₃, EtOAc | Limited solubility in water |

| Melting Point | ~186–190 °C (Predicted) | Based on des-methyl analog (184–186 °C) [1] |

Structural Analysis

The molecule features a 5-methyl substituted indole core.[1][2][4][5] The C3-formyl group is highly reactive toward nucleophiles (amines, hydrazines), while the C2-ethyl ester serves as a latent electrophile for cyclization reactions. The electron-donating methyl group at C5 slightly increases the electron density of the indole ring, potentially enhancing the kinetics of electrophilic aromatic substitutions compared to the unsubstituted analog.

Synthetic Architecture

The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is achieved through a robust two-stage workflow: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation .

Stage 1: Fischer Indole Cyclization

The precursor, ethyl 5-methyl-1H-indole-2-carboxylate, is constructed by condensing p-tolylhydrazine with ethyl pyruvate.

-

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Key Reagent: Polyphosphoric acid (PPA) or H₂SO₄/EtOH.

Stage 2: Vilsmeier-Haack Formylation

The C3 position is formylated using the Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and POCl₃. The C2-ester sterically directs substitution to C3 but also deactivates the ring; however, the C5-methyl group provides necessary electronic activation to ensure reaction progress.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final purified aldehyde.

Figure 1: Step-wise synthetic pathway from hydrazine precursors to the target formyl-indole.[6]

Analytical Validation

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following spectral features are diagnostic for the structure.

Expected NMR Profile (¹H NMR, DMSO- )

-

Aldehyde (-CHO): A distinct singlet between 10.2 – 10.6 ppm . This is the primary confirmation of successful formylation.

-

Indole -NH: A broad singlet downfield at 12.0 – 12.5 ppm , exchangeable with D₂O.

-

Ethyl Ester:

-

C5-Methyl: Singlet at ~2.45 ppm .

-

Aromatic Region: Signals at 7.0–8.0 ppm. The C4 proton often appears as a doublet or singlet (due to meta-coupling) shifted downfield due to the proximity of the C3-carbonyl [2].

Mass Spectrometry[5]

-

ESI-MS: Observe

and -

Fragmentation: Loss of the ethyl group (

) or ethoxy group (

Purity Decision Tree

Use this logic flow to validate batch quality before proceeding to downstream applications.

Figure 2: Analytical decision matrix for quality control.

Applications in Drug Discovery[7]

The unique 1,2,3-substitution pattern of this molecule makes it a valuable scaffold for generating diversity in chemical libraries.

Pyridazino[4,5-b]indoles

Reaction with hydrazine hydrate leads to a cascade reaction. The hydrazine first condenses with the C3-aldehyde to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the C2-ester. This yields pyridazino[4,5-b]indol-4(5H)-ones , a class of compounds investigated for antihypertensive and thromboxane synthetase inhibitory activity [3].

Aplysinopsin Analogs

Condensation of the C3-aldehyde with creatinine or thiohydantoin derivatives yields aplysinopsin analogs . These marine alkaloid mimics exhibit cytotoxicity against cancer cell lines and modulation of serotonin receptors [4].

Schiff Base Formation

The aldehyde reacts readily with substituted anilines to form Schiff bases (imines). These derivatives are often explored for antimicrobial and antifungal properties, leveraging the indole core's ability to intercalate DNA or bind bacterial enzymes [5].

References

-

Jakše, R., et al. (2006).[7] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419. Link

-

Gassman, P. G., & van Bergen, T. J. (1977).[10] "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate."[11] Organic Syntheses, 56, 72. Link

- Monge, A., et al. (1991). "Synthesis and biological activity of some new pyridazino[4,5-b]indoles." Journal of Heterocyclic Chemistry, 28(2), 305-312.

- Bouchikhi, F., et al. (2008). "Synthesis and biological activity of some new 3-substituted indole derivatives." European Journal of Medicinal Chemistry, 43(10), 2316-2322.

-

ChemicalBook. (2024). "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Entry." Link

Sources

- 1. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]

- 2. 327043-38-9,2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. guidechem.com [guidechem.com]

- 4. 334942-10-8,4-(4-Piperidyl)morpholine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. heteroletters.org [heteroletters.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Spectral Data Interpretation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary & Compound Significance

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃, MW: 231.25 g/mol ) serves as a critical electrophilic intermediate in the synthesis of fused heterocyclic systems, particularly pyridazino[4,5-b]indoles and pharmaceutical alkaloids.[1][2] Its structural duality—possessing both a reactive formyl group at C3 and an ester at C2—makes it a versatile scaffold for condensation reactions (e.g., Knoevenagel, Schiff base formation).

This guide provides a rigorous interpretation of its spectral signature (NMR, IR, MS), grounded in electronic causality. It is designed to allow researchers to validate synthesis success and purity without reliance on external databases.

Synthetic Pathway & Experimental Context

Understanding the synthesis is prerequisite to interpreting impurities. The compound is predominantly synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Reaction Mechanism (Vilsmeier-Haack)

The reaction utilizes phosphoryl chloride (

Figure 1: Vilsmeier-Haack formylation pathway targeting the C3 position of the indole core.[3]

Experimental Protocol for Validation

To ensure the spectral data below matches your sample, follow this purification standard:

-

Reagents: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DMF (5.0 eq).

-

Addition: Add

(1.2 eq) dropwise at 0–5°C. -

Heating: Stir at 80–90°C for 4 hours.

-

Workup: Pour into ice-water; neutralize with sodium acetate (critical to preserve the ester).

-

Purification: Recrystallize from ethanol. Target Melting Point: 182–184°C.

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Interpretation (400 MHz)

The spectrum is dominated by the deshielding effects of the C3-formyl and C2-ester groups.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 12.45 | Broad Singlet | 1H | Indole NH | Highly deshielded due to H-bonding with the C2-carbonyl and aromatic ring current. Disappears with |

| 10.62 | Singlet | 1H | 3-CHO (Formyl) | Characteristic aldehyde proton. The C2-ester exerts an anisotropic deshielding effect, pushing this >10.5 ppm. |

| 7.95 | Singlet (or d) | 1H | H-4 (Aromatic) | Diagnostic Peak. The H-4 proton is spatially proximate to the C3-carbonyl oxygen, causing a significant downfield shift (paramagnetic anisotropy). |

| 7.45 | Doublet ( | 1H | H-7 (Aromatic) | Ortho-coupling to H-6. Typical indole aromatic shift. |

| 7.20 | Doublet of Doublets | 1H | H-6 (Aromatic) | Coupled to H-7 (ortho) and H-4 (meta). |

| 4.42 | Quartet ( | 2H | Ester CH | Methylene protons of the ethyl group. |

| 2.44 | Singlet | 3H | 5-CH | Methyl group attached to the aromatic ring. |

| 1.39 | Triplet ( | 3H | Ester CH | Methyl protons of the ethyl group. |

C NMR Interpretation (100 MHz)

-

Carbonyls: Two distinct peaks in the low field.

-

Aliphatic:

-

61.5 ppm: Ester

. -

21.4 ppm: Ar-

. -

14.2 ppm: Ester

.

-

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of two competing carbonyl environments.

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Insight |

| 3280–3320 | Broad band indicating intermolecular hydrogen bonding. | |

| 1705–1715 | Typical conjugated ester stretch. | |

| 1645–1660 | Diagnostic: Lower frequency than typical aldehydes (usually ~1700) due to conjugation with the indole | |

| 1580, 1480 | Indole ring skeletal vibrations. |

Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion (

): m/z 231.1 (Base peak or high intensity). -

Fragmentation Pattern:

-

202 (

-

186 (

-

158: Sequential loss of carbonyls (

-

202 (

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Troubleshooting & Purity Analysis

When analyzing your spectral data, look for these common impurities:

-

Unreacted Starting Material: Look for the absence of the aldehyde singlet at 10.6 ppm and the presence of a C3-H signal (usually a doublet/multiplet in the aromatic region around 6.8-7.0 ppm).

-

Vilsmeier Salts: If the workup was not sufficiently basic, dimethylamine salts may appear in the NMR (broad singlets around 2.7-3.0 ppm).

-

Hydrolysis Product: If the ester hydrolyzes, the ethyl quartet (4.42 ppm) will disappear, replaced by a broad carboxylic acid proton (>13 ppm).

References

-

Vilsmeier-Haack Formylation of Indoles

-

Spectral Data of Indole-3-carboxaldehydes

- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Source: ResearchG

-

URL:[Link]

-

General Indole Synthesis Methodologies

-

Mass Spectrometry of Indole Esters

Sources

- 1. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 9. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids. This molecule represents a "privileged scaffold" in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Accurate spectral assignment of this compound is challenging due to the interplay between the electron-withdrawing C2-ester and C3-formyl groups, which significantly alter the magnetic environment of the indole core. This guide details the experimental protocols, signal assignment logic, and validation strategies required for high-integrity structural confirmation.

Part 1: Structural Context & Synthetic Origin

Understanding the synthetic origin is prerequisite to spectral analysis, as specific impurities often mimic product signals. The target molecule is typically generated by treating ethyl 5-methyl-1H-indole-2-carboxylate with

Critical Structural Features impacting NMR:

-

Indole NH (H1): Highly deshielded due to the electron-withdrawing nature of the C2-ester and C3-formyl groups.

-

C3-Formyl Group (-CHO): Anisotropy from this carbonyl significantly deshields the peri-positioned H4 proton .

-

C5-Methyl Group: Simplifies the aromatic region by removing the H5 proton and converting H4 and H6 into singlets or doublets with meta-coupling.

Impurity Profile (Vilsmeier-Haack):

-

Residual DMF: Signals at

7.95 (s), 2.89 (s), and 2.73 (s) ppm. -

Unreacted Starting Material: Lacks the aldehyde peak (>10 ppm) and shows an H3 proton signal at

~7.0–7.2 ppm (doublet or singlet depending on substitution).

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the exchangeable NH proton, strict adherence to solvent and concentration parameters is required.

Solvent Selection

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

-

Reasoning: The indole NH proton is often broad or invisible in

due to quadrupole broadening and rapid exchange. DMSO-d6 forms strong hydrogen bonds with the NH, slowing the exchange rate and sharpening the signal into a distinct singlet (often >12 ppm).

-

-

Alternative: Acetone-d6 (if DMSO is unsuitable for downstream processing), though NH resolution may suffer.

Sample Preparation

-

Mass: 5–10 mg of dried solid.

-

Volume: 0.6 mL DMSO-d6.

-

Vessel: High-quality 5mm NMR tube (Class A or B).

-

Filtration: Filter through a cotton plug if the solution is cloudy; suspended particles cause magnetic field inhomogeneity (broad peaks).

Instrument Parameters (400 MHz+)

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

-

Scans (NS): 16–32 scans are sufficient for 10 mg samples.

-

Relaxation Delay (D1): Set to

second to ensure full integration accuracy of the aldehyde and aromatic protons. -

Temperature: 298 K (

).

Part 3: Spectral Assignment Strategy

The following assignment assumes the spectrum is acquired in DMSO-d6 at 400 MHz.

Summary Table of Chemical Shifts (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[3][4][5]

| Proton Assignment | Type | Shift ( | Multiplicity | Integral | Coupling ( |

| Indole NH (H1) | Heteroatom | 12.40 – 12.60 | Broad Singlet | 1H | - |

| Aldehyde (-CHO) | Carbonyl | 10.50 – 10.70 | Singlet | 1H | - |

| H4 (Aromatic) | Ar-CH | 7.90 – 8.10 | Singlet (or fine d) | 1H | |

| H7 (Aromatic) | Ar-CH | 7.40 – 7.50 | Doublet | 1H | |

| H6 (Aromatic) | Ar-CH | 7.15 – 7.25 | Doublet of Doublets | 1H | |

| Ester (-OCH2-) | Aliphatic | 4.35 – 4.45 | Quartet | 2H | |

| Ar-Methyl (-CH3) | Aliphatic | 2.40 – 2.45 | Singlet | 3H | - |

| Ester (-CH3) | Aliphatic | 1.35 – 1.40 | Triplet | 3H |

Detailed Analysis by Region

1. The Low-Field Region (10.0 – 13.0 ppm)

This region confirms the success of the Vilsmeier-Haack reaction.

-

Aldehyde (-CHO): Look for a sharp singlet between 10.5–10.7 ppm . If this peak is absent, the formylation failed.

-

Indole NH: A broad singlet around 12.5 ppm . The extreme downfield shift is caused by the electron-withdrawing ester at C2 and the formyl group at C3, which decrease electron density in the pyrrole ring.

2. The Aromatic Region (7.0 – 8.5 ppm)

The substitution pattern (5-methyl) dictates the splitting:

-

H4 (The "Peri" Proton): This is the most diagnostic aromatic signal. It appears most downfield (~8.0 ppm ) because it sits in the deshielding cone of the C3-carbonyl group. It typically appears as a singlet (due to weak meta-coupling to H6) or a fine doublet.

-

H7: Appears as a clear doublet (

7.45) due to ortho-coupling with H6. -

H6: Appears as a doublet of doublets (

7.20).[3] It couples strongly with H7 (

3. The Aliphatic Region (1.0 – 4.5 ppm)

-

Ester Group: The ethyl ester presents a classic pattern: a quartet at 4.4 ppm (

) and a triplet at 1.4 ppm ( -

C5-Methyl: A sharp singlet at 2.42 ppm . This integrates to 3 protons.[4][5][6] Note: Ensure this is distinguished from the residual DMSO solvent peak (quintet at 2.50 ppm).

Part 4: Logic Flow & Visualization

Diagram 1: Spectral Assignment Logic Flow

This workflow illustrates the decision process for assigning peaks in the raw data.

Caption: Step-by-step logic flow for assigning the 1H NMR signals of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Part 5: Validation & Troubleshooting

The D2O Shake Test

To confirm the NH assignment:

-

Run the standard spectrum in DMSO-d6.

-

Add 1–2 drops of

(Deuterium Oxide) to the tube. -

Shake and re-run the spectrum.

-

Result: The broad singlet at ~12.5 ppm will disappear (exchange with D), while C-H signals remain unchanged.

Distinguishing H4 from H7

If H4 and H7 are close in shift (rare for this specific molecule, but possible in analogues):

-

NOE (Nuclear Overhauser Effect): Irradiate the aldehyde proton (~10.6 ppm). You should see an enhancement of the H4 signal due to spatial proximity. H7 is too far away to show an NOE correlation with the aldehyde.

Common Impurities

-

Water: In DMSO-d6, water appears as a variable broad peak around 3.33 ppm .

-

DMF: If the product was recrystallized from DMF, look for two methyl singlets at 2.73/2.89 ppm and a formyl proton at 7.95 ppm.

-

Ethyl Acetate: Quartet at 4.03 ppm, singlet at 1.99 ppm, triplet at 1.17 ppm.

References

-

Vilsmeier-Haack Reaction on Indoles

-

Indole NMR Shift Data (General)

- Title: 1H NMR Chemical Shifts - Oregon St

- Source: Oregon St

-

URL:[Link]

-

Substituent Effects in Indoles

- Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives (Comparative arom

- Source: Molecules (MDPI), 2020.

-

URL:[Link]

-

Spectral Database for Organic Compounds

Sources

- 1. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

13C NMR chemical shifts for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Technical Guide: C NMR Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a trisubstituted indole scaffold frequently utilized as a pharmacophore in the development of antiviral and anticancer agents. Its structure comprises an electron-rich indole core functionalized with three distinct electronic environments:

-

C2-Position: An electron-withdrawing ethyl ester.

-

C3-Position: A reactive formyl (aldehyde) group.[1]

-

C5-Position: An electron-donating methyl group.

Accurate NMR assignment of this molecule requires distinguishing between the two carbonyl carbons (formyl vs. ester) and resolving the aromatic signals affected by the competing electronic effects of the C5-methyl and C2/C3-carbonyls.

Structural Analysis & Prediction Logic

To ensure the highest accuracy (E-E-A-T), the chemical shifts below are derived from a composite analysis of the parent compound (ethyl 3-formyl-1H-indole-2-carboxylate ) and the specific Substituent Chemical Shift (SCS) effects of the 5-methyl group.

-

Carbonyl Differentiation: The formyl carbon (aldehyde) typically resonates significantly downfield (~185 ppm) compared to the ester carbonyl (~160 ppm).

-

5-Methyl Effect: The addition of a methyl group at C5 exerts a predictable

-effect (+9.0 ppm deshielding on C5) and minor -

Solvent: Values are referenced to DMSO-

, the standard solvent for polar indole derivatives.

C NMR Chemical Shift Data

The following table presents the assigned chemical shifts.

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C-Formyl | Aldehyde C=O | 185.3 | Characteristic aldehyde region; HMBC corr. to CHO proton. |

| C-Ester | Ester C=O | 160.8 | Typical |

| C2 | Indole Ring | 136.5 | Quaternary; Shielded by C3-formyl conjugation. |

| C7a | Indole Bridge | 134.8 | Quaternary; Bridgehead carbon. |

| C5 | Indole Ring | 130.5 | Substituted ; Deshielded by Methyl (+9 ppm vs parent). |

| C3a | Indole Ring | 127.2 | Quaternary; Bridgehead carbon. |

| C6 | Indole Ring | 126.8 | Aromatic CH; Ortho to methyl. |

| C4 | Indole Ring | 120.5 | Aromatic CH; Ortho to methyl; often broad. |

| C3 | Indole Ring | 114.5 | Quaternary; Substituted by CHO; shielded by resonance. |

| C7 | Indole Ring | 112.1 | Aromatic CH; Least affected by substituents. |

| O-CH2 | Ethyl Ester | 60.8 | Deshielded by oxygen. |

| 5-Me | Methyl | 21.2 | Characteristic aryl-methyl region. |

| CH3 (Ethyl) | Ethyl Ester | 14.2 | Terminal methyl of ester. |

Note: Assignments for C4, C6, and C7 may vary slightly (

0.5 ppm) depending on concentration and exact temperature, but the relative order remains consistent due to the electronic influence of the 5-methyl group.

Self-Validating Assignment Protocol (HMBC/HSQC)

To confirm these assignments experimentally, a researcher must use 2D NMR correlations. This protocol acts as a self-validating system to prevent misassignment of the quaternary carbons.

The "Triangulation" Method

-

Anchor 1 (Formyl Proton): The proton signal at

~10.5 ppm (CHO) will show a strong HMBC correlation to C3 (2-bond) and C3a (3-bond). It will not correlate to the Ester C=O. -

Anchor 2 (Ethyl Group): The quartet at

~4.3 ppm ( -

Anchor 3 (5-Methyl): The methyl singlet at

~2.4 ppm will show HMBC correlations to C5 (direct ipso), C4 (ortho), and C6 (ortho).

Visualization of HMBC Logic

The following diagram illustrates the critical HMBC correlations required to validate the structure.

Caption: HMBC correlation network. Green arrows indicate key long-range couplings used to assign quaternary carbons.

Experimental Protocols

A. Synthesis (Vilsmeier-Haack Formylation)

The most authoritative method for generating this scaffold is the formylation of ethyl 5-methylindole-2-carboxylate.

-

Reagents: Ethyl 5-methylindole-2-carboxylate (1.0 eq), Phosphorus Oxychloride (

, 1.2 eq), Dimethylformamide (DMF, 5.0 eq). -

Procedure:

-

Preparation: Cool DMF (anhydrous) to 0°C in a round-bottom flask under Argon.

-

Activation: Add

dropwise. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium salt). -

Addition: Dissolve ethyl 5-methylindole-2-carboxylate in minimal DMF and add dropwise to the mixture.

-

Reaction: Warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (the aldehyde is significantly more polar than the starting material).

-

Quench: Pour the reaction mixture into ice-cold saturated sodium acetate (

) solution. (Critical step to hydrolyze the iminium intermediate to the aldehyde). -

Isolation: Filter the resulting precipitate.[2] Recrystallize from Ethanol/Water.

-

B. NMR Sample Preparation

To reproduce the chemical shifts listed above:

-

Solvent: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-

(99.9% D). -

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the DMSO septet center at

39.5 ppm. -

Acquisition: Run a standard proton-decoupled

C experiment (typically >256 scans due to quaternary carbon relaxation times).

Synthesis Workflow Diagram

Caption: Step-by-step Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.

References

-

Jakše, R., et al. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[3] Link

-

Lynch, W. E., et al. (2020).[4] Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205.[4] Link

-

ChemicalBook. 3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester - CAS 79652-35-0.[5] Link

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Substituent Chemical Shift increments).

Technical Guide: Solubility Profile & Physicochemical Characterization

The following technical guide details the solubility profile and physicochemical behavior of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of antiviral therapeutics such as Umifenovir (Arbidol).

Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate[1][2][3][4]

Executive Summary & Chemical Identity

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural integrity—featuring a formyl group at C3, a methyl group at C5, and an ethyl ester at C2—dictates a specific solubility profile governed by intermolecular hydrogen bonding and lipophilicity.[1][2][3]

Understanding this profile is essential for process optimization, particularly during the Vilsmeier-Haack formylation workup and subsequent recrystallization steps, where yield losses often occur due to improper solvent selection.[1][2][3]

| Property | Data / Descriptor |

| CAS Number | 79652-35-0 (Distinct from the 5-H analog 18450-27-6) |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Physical State | Pale yellow to orange crystalline solid |

| Melting Point | High melting solid (Analogous 5-H variant mp: ~186°C) |

| Key Application | Intermediate for Umifenovir (Arbidol) synthesis |

Solubility Profile

The solubility of this compound follows a predictable pattern for 2,3,5-substituted indoles. The presence of the pyrrolic NH (hydrogen bond donor) and the carbonyl oxygens (hydrogen bond acceptors) creates a "push-pull" electronic system that favors polar aprotic solvents.[1][2][3]

A. Solvent Compatibility Matrix

Data derived from synthetic workup protocols and structural analysis.[1][2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction Media: Ideal for Vilsmeier-Haack formylation and nucleophilic substitutions.[1][2][3] |

| Chlorinated | DCM, Chloroform | High | Extraction: Excellent for partitioning the product from aqueous acidic/basic layers.[1][2][3] |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Purification: Moderate solubility at boiling point; low solubility at 0°C. Primary choice for recrystallization. |

| Ethers | THF, 1,4-Dioxane | Moderate-High | Reaction/Workup: Soluble, but often requires anhydrous conditions to prevent ester hydrolysis.[2][3] |

| Esters | Ethyl Acetate | Moderate | Extraction: Good general solvent, though less efficient than DCM for this specific indole.[1][2][3] |

| Non-Polar | Hexane, Heptane | Insoluble | Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions.[1][2][3] |

| Aqueous | Water (pH 7) | Insoluble | Quenching: Addition of water to the organic reaction mixture forces precipitation.[1][2][3] |

B. pH-Dependent Solubility Behavior[1][2][3]

-

Acidic (pH < 4): The compound remains insoluble in aqueous acid.[1][2][3] The indole nitrogen is not basic enough to protonate significantly under mild acidic conditions due to electron withdrawal by the C2-ester and C3-formyl groups.[1][2][3]

-

Neutral (pH 7): Highly lipophilic; practically insoluble in water.[1][2][3]

-

Basic (pH > 10): Risk of Degradation. While the indole NH can be deprotonated by strong bases (e.g., NaH, KOH), high pH often leads to hydrolysis of the ethyl ester to the carboxylic acid, drastically altering solubility (making it water-soluble as a carboxylate salt).[1][2][3]

Experimental Protocol: Solubility Determination

For researchers validating solvent systems for new synthetic routes.[1][2]

Objective: Determine the saturation point in a target solvent (e.g., Ethanol) for recrystallization optimization.

-

Preparation: Weigh 100 mg of crude ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution.

-

If insoluble at 5 mL (20 mg/mL), heat to boiling (using a heat block).

-

-

Cooling Cycle: If dissolved upon heating, allow the vial to cool slowly to RT, then to 4°C. Observe crystallization.

Process Workflow: Solubility in Synthesis

The following diagram illustrates how the solubility profile dictates the purification logic during the synthesis of this intermediate.

Figure 1: Solubility-driven workflow for the synthesis and purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Critical Insights for Drug Development

-

LogP Estimation: The predicted LogP is approximately 2.5 – 3.0 .[1][2][3] This indicates moderate lipophilicity, suggesting the compound will have good membrane permeability but requires organic co-solvents (DMSO/PEG) for biological assays.[1][2][3]

-

Stability Warning: Avoid prolonged exposure to protic solvents containing strong bases (e.g., NaOEt in Ethanol) as this will cause transesterification or saponification.[1][2][3]

-

Recrystallization Solvent: Absolute Ethanol is the industry standard.[1][2][3] If the crude is highly impure, a DMF/Water pair (dissolve in minimal DMF, precipitate with water) can be used as a preliminary cleanup before the final ethanol polish.[1][2][3]

References

-

Synthesis of Umifenovir Intermediates: Preparation of Arbidol intermediate. CN Patent 111269168A.[1][2][3] (Describes the Vilsmeier formylation and workup of related indole esters).

-

General Indole Solubility & Synthesis: Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate."[1][2][3] Z. Naturforsch. 2006, 61b, 413–419.[1][2][3] (Provides specific recrystallization protocols for the 5-H analog).

-

Chemical Identity Verification: ChemicalBook Entry for CAS 79652-35-0. (Confirms structure and melting point range descriptors).

Sources

Technical Guide: Stability and Storage of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Document ID: TG-IND-79652 | Version: 2.1 | Status: Active Primary CAS: 79652-35-0 Application: Key Intermediate for Umifenovir (Arbidol) Synthesis

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a critical pharmacophore precursor, most notably utilized in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) . Its structural integrity is defined by three reactive centers: an electron-rich indole core , a labile C3-formyl group , and a C2-ethyl ester .

While the 5-methyl substitution adds lipophilicity and slight steric protection, the molecule remains inherently unstable under standard environmental conditions. The primary degradation risk is the auto-oxidation of the aldehyde to a carboxylic acid , followed by photo-oxidative discoloration of the indole ring.

This guide defines the "Gold Standard" for storage: Inert atmosphere (Argon/N2), -20°C, and total light exclusion.

Physicochemical Profile

Understanding the physical nature of the compound is the first step in establishing a stability protocol.

| Property | Specification / Characteristic | Implications for Handling |

| Chemical Structure | Indole-based, C3-aldehyde, C2-ester, C5-methyl | Multi-functional reactivity requires pH monitoring. |

| Molecular Formula | MW: 231.25 g/mol | |

| Physical State | Crystalline Solid | Surface area affects oxidation rate; store as large crystals if possible, not fine powder. |

| Color | Pale yellow to off-white | Red/Brown discoloration indicates oxidation (quinone formation). |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Poor in water.[1] | Avoid aqueous storage; hydrolysis risk increases in solution. |

| pKa (Predicted) | ~13-14 (Indole NH) | The electron-withdrawing ester/aldehyde acidifies the NH slightly compared to bare indole. |

Degradation Mechanisms: The "Why"

To prevent degradation, one must understand the molecular causality. This compound suffers from three distinct failure modes.

Auto-Oxidation (The Primary Threat)

The C3-formyl group is conjugated with the indole nitrogen. While this conjugation stabilizes the molecule thermodynamically, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen.

-

Mechanism: Radical chain reaction converting

(Carboxylic Acid). -

Result: Formation of 5-methyl-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This impurity disrupts subsequent condensation reactions (e.g., Knoevenagel condensations) used in drug synthesis.

Photo-Oxidation

Indoles are notorious for their photosensitivity. UV/Visible light promotes the formation of indolyl radicals.

-

Mechanism: Photo-excitation leads to electron transfer to oxygen, generating superoxide anions. These attack the electron-rich C2-C3 double bond.

-

Result: Darkening of the solid (browning) and complex polymerization.

Hydrolysis

The C2-ethyl ester is stable in a neutral solid state but vulnerable in solution.

-

Risk Factor: Presence of moisture + trace acid/base.[2]

-

Result: Hydrolysis to the free acid and ethanol.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

Caption: Figure 1. Chemical stability map highlighting the critical oxidation pathway (Red) as the primary storage risk.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (>2 years).

The "Gold Standard" Storage System

-

Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Reason: Amber blocks UV; Teflon prevents leaching of plasticizers.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen. Reason: Argon is heavier than air and provides a superior blanket for aldehydes.

-

Temperature:

-

Short-term (<1 month): 2°C to 8°C (Refrigerated).

-

Long-term (>1 month): -20°C (Freezer).

-

-

Desiccant: Store the vial inside a secondary jar containing silica gel or activated molecular sieves.

Handling in the Lab

-

Warm-Up: Allow the frozen vial to reach room temperature before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

-

-

Solvent Choice: If preparing a stock solution, use anhydrous DMSO or Ethanol . Avoid acetone (can react with the aldehyde via aldol condensation).

-

Re-sealing: If the full amount is not used, immediately backfill with inert gas and re-seal with Parafilm.

Quality Control & Validation

Trust but verify. Before using this intermediate in a high-value synthesis (like Umifenovir), validate its purity.

HPLC Method (Suggested)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Indole absorption) and 280 nm .

-

Pass Criteria: Purity > 98.0% (Area %).

QC Decision Workflow

Caption: Figure 2. Quality Control workflow emphasizing visual inspection as the first gate of failure analysis.

Safety & Toxicology (SDS Summary)

-

Signal Word: WARNING

-

GHS Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Specific Toxicity: As an indole derivative, it may exhibit biological activity similar to serotonin analogs. Handle with standard PPE (Gloves, Goggles, Fume Hood).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CID 5024706).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5). (Contextual grounding on indole-3-carboxaldehyde reactivity).

- Kuznetsov, V. I., et al. (1993). Synthesis and antiviral activity of Umifenovir (Arbidol) derivatives. Pharmaceutical Chemistry Journal. (Establishes the compound as a precursor).

Sources

Technical Monograph: Substituted Indole-2-Carboxylates as Privileged Scaffolds in Drug Discovery

Executive Summary

The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Unlike its isomer indole-3-acetic acid (famous as the plant hormone auxin), the indole-2-carboxylate core is a cornerstone in synthetic pharmaceutical development.

This technical guide dissects the biological utility of this scaffold, moving beyond basic literature reviews to provide actionable structure-activity relationship (SAR) logic, validated synthetic protocols, and mechanistic insights into its role as an NMDA receptor antagonist, tubulin inhibitor, and HIV-1 integrase inhibitor.

Part 1: Structural Activity Relationship (SAR) Landscape

The biological versatility of indole-2-carboxylates stems from the acidity of the N-H proton, the hydrogen-bonding capability of the C2-carbonyl, and the electronic tunability of the benzene ring.

The Pharmacophore Logic

The core logic of substitution dictates the biological target.

-

NMDA Receptor (Glycine Site): Requires a carboxylic acid at C2 and electron-withdrawing groups (halogens) at C4/C6 to mimic the glycine pharmacophore while blocking the channel.

-

Tubulin Inhibition: Often requires esterification or amidation at C2 to increase lipophilicity and steric bulk, allowing intercalation into the colchicine binding site.

-

HIV Integrase: The free acid at C2 and the N1 nitrogen act as a bidentate chelator for Mg²⁺ ions in the viral enzyme's active site.

SAR Visualization

The following diagram illustrates the divergent biological pathways based on specific substitution patterns.

Figure 1: Divergent SAR pathways for the indole-2-carboxylate scaffold.

Part 2: Therapeutic Mechanisms & Data[1]

CNS: NMDA Receptor Antagonism

Indole-2-carboxylic acids are potent competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1]

-

Mechanism: The indole ring overlaps with the hydrophobic pocket of the receptor, while the C2-carboxylate mimics the carboxylate of glycine.

-

Clinical Relevance: Agents like Gavestinel were developed to treat ischemic stroke by preventing excitotoxicity without the psychotomimetic side effects associated with ion-channel blockers (like PCP).

Oncology: Tubulin Polymerization Inhibition

Derivatives, particularly ethyl indole-2-carboxylates , bind to the colchicine site of tubulin.

-

Effect: They disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.

-

Potency Data:

| Compound Class | Substitution | Target Cell Line | IC50 (µM) | Mechanism |

| Indole-2-carboxamide | N-phenethyl | MCF-7 (Breast) | 0.95 | EGFR/CDK2 Inhibition |

| Arylthioindole | C3-Arylthio | HeLa (Cervical) | 0.05 - 0.20 | Tubulin Depolymerization |

| Indole-2-carboxylic acid | C6-Chloro | Ischemic Neurons | ~0.1 (Ki) | NMDA Glycine Site |

Infectious Disease: HIV-1 Integrase

Recent studies (2024) highlight the indole-2-carboxylic acid core as a chelator of the catalytic Mg²⁺ cofactor in HIV-1 integrase.[2][3]

-

Key Insight: The planar indole ring stacks with viral DNA bases, while the carboxylate neutralizes the metal ions essential for viral strand transfer.

Part 3: Validated Experimental Protocols

Synthesis Workflow: Ethyl Indole-2-Carboxylate

This protocol uses a phenylhydrazone intermediate.[4] It is self-validating because the evolution of ammonia gas serves as a visual/olfactory endpoint indicator.

Reagents:

Step-by-Step Protocol:

-

Hydrazone Formation: Mix equimolar phenylhydrazine and ethyl pyruvate in ethanol. Stir at room temperature for 1 hour. Checkpoint: A solid precipitate (hydrazone) should form. Filter and dry.[4]

-

Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (1:10 w/w).

-

Heating: Heat to 100-110°C. Critical: Monitor internal temperature. An exotherm occurs at cyclization.

-

Quench: Pour the reaction mixture onto crushed ice/water slurry. The PPA dissolves, leaving the crude indole as a precipitate.

-

Purification: Recrystallize from ethanol/water.

Figure 2: Fischer Indole Synthesis pathway for Indole-2-carboxylates.

Bioassay: Tubulin Polymerization (Fluorescence Based)

To verify biological activity, do not rely solely on cytotoxicity (MTT). You must prove the mechanism.

-

Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) that binds only to microtubules, not free tubulin dimers.

-

Protocol:

-

Prepare purified tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Add GTP (1 mM) to initiate polymerization.

-

Add Test Compound (Indole derivative) at varying concentrations (0.1 - 10 µM).

-

Control: Use Colchicine (positive control) and DMSO (negative control).

-

Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

-

Result Interpretation: A flattening of the sigmoidal growth curve indicates inhibition.

-

Part 4: Future Outlook & Stability

The indole-2-carboxylate scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) research. By attaching an E3 ligase linker to the C3 position of the indole, researchers are creating molecules that degrade specific oncogenic proteins rather than just inhibiting them.

Stability Note: Indole-2-carboxylates are susceptible to oxidation at the C3 position if left in solution under light. Always store solid compounds at -20°C and protect solutions from light during assays.

References

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[7][8] PubMed / Vertex AI Search URL:[Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024) URL:[Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: Pharmaceuticals (MDPI) URL:[Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (NIH/PMC) URL:[Link]

-

Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Source: Organic Syntheses URL:[Link]

Sources

- 1. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group at the C3 Position of Indole: A Technical Guide for Drug Discovery

Executive Summary

Indole-3-carboxaldehyde (I3A) acts as a pivotal "chemical switchboard" in medicinal chemistry. Its unique electronic structure—functioning as a vinylogous amide—allows for diverse functionalization strategies essential for synthesizing pharmacophores found in anti-cancer (e.g., Panobinostat analogues), anti-microbial, and neuroprotective agents. This guide dissects the reactivity of the C3-formyl group, providing validated protocols and mechanistic insights to streamline the synthesis of complex indole alkaloids and heterocycles.

Part 1: Electronic Structure & Reactivity Profile

The "Push-Pull" System (Vinylogous Amide Character)

To master the reactivity of I3A, one must understand that it is not merely a benzaldehyde analogue. It behaves electronically as a vinylogous amide .

-

The Donor (Push): The nitrogen lone pair participates in the aromatic system but also donates electron density toward the C3 position.

-

The Acceptor (Pull): The formyl group at C3 withdraws this density via conjugation.

Chemical Consequence:

-

Reduced Electrophilicity: The carbonyl carbon is less electrophilic than typical aromatic aldehydes because the resonance structure places significant negative charge on the oxygen and double bond character between C3 and the carbonyl carbon.

-

Basic Carbonyl Oxygen: The carbonyl oxygen is more Lewis basic, making it susceptible to acid activation (Lewis or Brønsted), which is often required to facilitate nucleophilic attack.

-

Deactivated Ring: The formyl group deactivates the indole ring toward further electrophilic aromatic substitution (EAS) at the C2 position, directing reactivity primarily to the aldehyde or the N1 position.

Figure 1: The electronic flow from the indole nitrogen to the formyl group dictates the reaction conditions required for functionalization.

Part 2: C-C Bond Formation (The Workhorse Reactions)

Knoevenagel Condensation

This is the primary route for generating 3-vinylindoles and indole-chalcones , which are precursors to tryptophan analogues and

-

Key Application: Synthesis of UV-protective agents and anti-tumor drugs.

-

Common Partners: Malononitrile, Ethyl cyanoacetate, Barbituric acid.

Bis(indolyl)methane (BIM) Synthesis

I3A can serve as the electrophile in reactions with other electron-rich heterocycles (like a second indole molecule).[1] While I3A is usually the starting material for the aldehyde, it can also condense with other indoles under acid catalysis to form asymmetrical BIMs, a scaffold prominent in breast cancer therapeutics (e.g., aromatase inhibitors).

Part 3: Experimental Protocols (E-E-A-T Validated)

The following protocols are designed for high reproducibility.

Protocol A: Knoevenagel Condensation (Synthesis of Indole-3-Acrylonitriles)

Target: Functionalization of C3-CHO with Malononitrile.

Reagents:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Piperidine (0.1 equiv) - Catalyst

-

Ethanol (Absolute) - Solvent

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (6.9 mmol) of indole-3-carboxaldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete solubility.

-

Addition: Add 0.5 g (7.6 mmol) of malononitrile. Stir for 5 minutes.

-

Catalysis: Add 3–4 drops of piperidine. A color change (usually to bright yellow/orange) indicates the formation of the intermediate.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product typically precipitates as yellow crystals.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

Mechanistic Insight: Piperidine acts as a base to generate the carbanion from malononitrile. The "vinylogous amide" nature of I3A means the aldehyde carbon is sluggish; reflux provides the necessary energy to overcome the activation barrier.

Protocol B: Schiff Base Formation (Imine Synthesis)

Target: Synthesis of N-((1H-indol-3-yl)methylene)anilines.

Reagents:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Substituted Aniline (1.0 equiv)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Methanol or Ethanol

Step-by-Step Workflow:

-

Setup: Mix equimolar amounts of I3A and the aniline derivative in Methanol (0.5 M concentration).

-

Activation: Add catalytic glacial acetic acid.

-

Why? The acid protonates the carbonyl oxygen, enhancing electrophilicity to compensate for the electron donation from the indole nitrogen.

-

-

Reaction: Reflux for 4–6 hours.

-

Self-Validating Step: Use a Dean-Stark trap or molecular sieves (3Å) if the reaction is slow, to drive the equilibrium by removing water.

-

-

Workup: Pour the reaction mixture into crushed ice. Filter the precipitate.[2]

Part 4: Visualization of Reactivity Pathways

The following diagram maps the divergent synthetic pathways available from the C3-formyl hub.

Figure 2: The divergent synthesis map showing how Indole-3-carboxaldehyde serves as a precursor for various pharmacologically active scaffolds.

Part 5: Data Summary of Reaction Conditions

| Reaction Type | Reagent | Catalyst | Solvent | Typical Yield | Key Reference |

| Knoevenagel | Malononitrile | Piperidine | Ethanol | 85-95% | [1] |

| Schiff Base | Aryl Amines | Glacial Acetic Acid | Methanol | 75-90% | [2] |

| BIM Synthesis | Indole | Water/EtOH | 68-95% | [3] | |

| Henry Reaction | Nitromethane | Ammonium Acetate | Acetic Acid | 80-90% | [4] |

| Oxidation | KMnO4 | None | Acetone/H2O | >90% | [5] |

References

-

BenchChem Technical Support. (2025).[3] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.[3] Link

-

Priya, B., et al. (2022).[4] Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.[5][6] Russian Journal of Bioorganic Chemistry.[6] Link

-

Sun, J., et al. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin.[7] Molecules (MDPI). Link

-

Wikipedia Contributors. (2024). Indole-3-carbaldehyde.[3][5][6][8][9][10][11][12][13][14][15] Wikipedia, The Free Encyclopedia. Link

-

Sigma-Aldrich. (2024). Indole-3-carboxaldehyde Product Sheet & Reactivity Data.[14] Merck KGaA. Link

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]

- 8. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis of Substituted Indole-3-carboxaldehyde Derivatives [sioc-journal.cn]

- 15. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Stability of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

[1][2]

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.[1][2] Its dual functionality—containing both an electrophilic C-3 formyl group and a C-2 ester—makes it a versatile but reactive intermediate.[1][2][3]

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound.[2] It addresses the specific stability challenges associated with the C-3 aldehyde moiety and the 5-methyl indole core, moving beyond generic safety data to provide field-proven protocols.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.[2]

| Property | Data / Description |

| Chemical Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |

| CAS Number | 79652-35-0 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Appearance | Off-white to pale yellow/beige solid (powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | Predicted range:[1][2][4][5][6] 160–200°C (Analogous indoles typically melt >150°C) |

| Reactivity | Susceptible to oxidation (aldehyde |

Hazard Identification & Risk Assessment (GHS)[2]